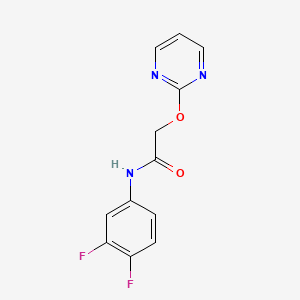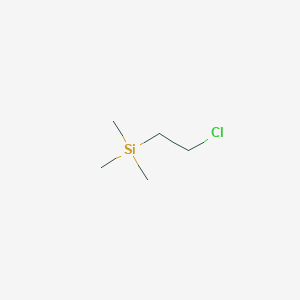
(2-chloroethyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)trimethylsilane: is an organosilicon compound with the molecular formula C5H13ClSi . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a chloroethyl group and a trimethylsilyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Chloroethyl)trimethylsilane can be synthesized through the reaction of ethylene with chlorine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where ethylene and chlorine are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: (2-Chloroethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: It can be reduced to form simpler silanes or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes, such as (2-aminoethyl)trimethylsilane or (2-hydroxyethyl)trimethylsilane.
Oxidation Reactions: Products include silanols and other oxidized silane derivatives.
Reduction Reactions: Products include simpler silanes and other reduced silane derivatives.
Scientific Research Applications
Chemistry: (2-Chloroethyl)trimethylsilane is widely used as an intermediate in organic synthesis. It is employed in the preparation of various organosilicon compounds, which are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound has been used to study the effects of organosilicon compounds on cellular processes. It has shown potential in modulating enzyme activity and influencing cellular signaling pathways .
Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of chronic pain and depression. It has been shown to inhibit the activity of tyrosine kinase and adenosine receptors, which are involved in the development of these conditions .
Industry: In industrial applications, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity makes it a valuable component in the formulation of various industrial products .
Mechanism of Action
(2-Chloroethyl)trimethylsilane exerts its effects through the inhibition of specific molecular targets. It has been shown to inhibit the activity of tyrosine kinase, an enzyme involved in cellular signaling pathways. Additionally, it inhibits adenosine receptors, which play a role in the development of chronic pain and depression. The compound induces conformational changes in the purinergic receptor, affecting its binding properties and downstream signaling .
Comparison with Similar Compounds
Chlorotrimethylsilane (Trimethylsilyl chloride): A widely used organosilicon compound with similar reactivity but lacks the chloroethyl group.
(Chloromethyl)trimethylsilane: Similar in structure but with a chloromethyl group instead of a chloroethyl group.
Trimethylsilylmethyl chloride: Another related compound used in organic synthesis.
Uniqueness: (2-Chloroethyl)trimethylsilane is unique due to the presence of both a chloroethyl group and a trimethylsilyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to inhibit specific molecular targets also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloroethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWMXONAIDFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2693764.png)

![Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2693766.png)
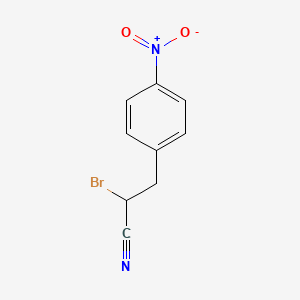
![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)
![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)
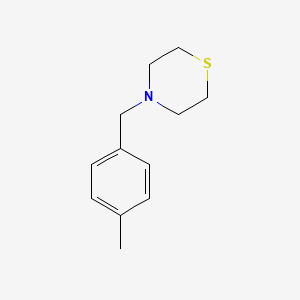

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2693778.png)
![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)
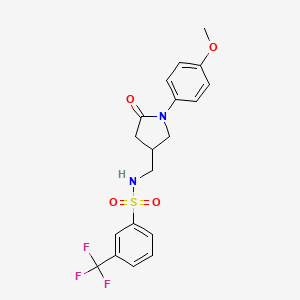
![2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2693782.png)
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2693784.png)
